5,5-Dimethyl-1,3-thiazolidine-2,4-dione

説明

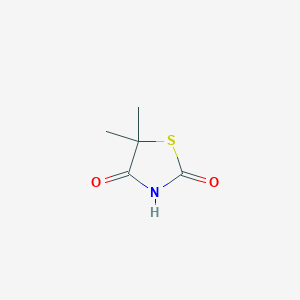

Structure

3D Structure

特性

IUPAC Name |

5,5-dimethyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXNEBLQDNYFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536907 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-15-0 | |

| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Thiazolidine 2,4 Dione Scaffolds and C5 Dimethylated Analogues

Established Synthetic Routes to the Thiazolidine-2,4-dione Ring System

The foundational thiazolidine-2,4-dione (TZD) structure is assembled through several reliable synthetic pathways. These methods focus on forming the five-membered ring that is characteristic of this class of compounds.

Cyclization Reactions for Core Ring Formation

The most conventional and straightforward method for synthesizing the thiazolidine-2,4-dione ring involves the condensation of thiourea (B124793) with chloroacetic acid. juniperpublishers.comsemanticscholar.orgresearchgate.net This reaction is typically conducted in the presence of concentrated hydrochloric acid and water, with the mixture being refluxed for several hours. juniperpublishers.comresearchgate.net The process proceeds through a 2-imino-4-thiazolidinone intermediate, which is subsequently hydrolyzed to yield the desired 2,4-dione structure. juniperpublishers.comnih.gov A more contemporary approach utilizes microwave irradiation to accelerate the hydrolysis of the 2-imino-4-thiazolidinone intermediate, significantly reducing the reaction time to mere minutes and often providing the final product in high yield without extensive purification. nih.gov

Alternative cyclization strategies have also been developed. One such method involves the reaction of alkyl thiocarbamates with haloalkanoic acids, which cyclize to form the TZD scaffold. juniperpublishers.com Another approach begins with thiosemicarbazone, which, when reacted with a chloroacetic acid ester in the presence of sodium ethoxide, produces 2-hydrazino-4-thiazolidinedione. This intermediate can then be converted to the TZD nucleus using dilute hydrochloric acid. juniperpublishers.com

Table 1: Comparison of Core Ring Formation Methods

| Starting Materials | Reagents & Conditions | Intermediate | Advantage |

|---|---|---|---|

| Chloroacetic acid, Thiourea | Reflux with HCl/water | 2-imino-4-thiazolidinone | Conventional, straightforward juniperpublishers.com |

| Chloroacetic acid, Thiourea | Water (ice-cold), then Microwave (250W) | 2-imino-4-thiazolidinone | Rapid, high yield nih.gov |

| Alkyl thiocarbamates, Haloalkanoic acids | Cyclization | Thiocarbamates | Alternative route juniperpublishers.com |

N-Alkylation and N-Derivatization Strategies for Thiazolidine-2,4-dione

Modification of the thiazolidine-2,4-dione scaffold at the N-3 position is a common strategy to develop new derivatives. Traditional methods for N-alkylation typically involve a two-step process. First, the TZD is treated with a strong base to form a salt, which is then reacted with an alkyl halide or tosylate. uum.edu.myarkat-usa.org However, this approach can be inefficient, often resulting in low yields, requiring long reaction times, and elevated temperatures. uum.edu.myarkat-usa.org

More efficient, one-step N-alkylation methods have been developed to overcome these drawbacks. uum.edu.myarkat-usa.org A notable example involves reacting thiazolidine-2,4-dione with alkyl bromides at room temperature using a small amount of triethylamine (B128534) as both a base and a solvent. uum.edu.myarkat-usa.org This method is faster, more convenient, and provides N-alkylated products exclusively in high yields. uum.edu.myarkat-usa.org Another approach involves reacting the C5-substituted TZD with 2-chloro-N-substituted acetamide (B32628) derivatives in dry DMF with potassium iodide to yield N-derivatized products. nih.gov

Strategies for Introducing Substituents at the C5 Position of the Thiazolidine-2,4-dione Ring

The C5 position of the thiazolidine-2,4-dione ring is an active methylene (B1212753) group, making it a prime site for introducing a wide range of substituents, which is crucial for modulating the biological activity of the resulting compounds. frontiersin.orgresearchgate.net

Knoevenagel Condensation for C5-Exocyclic Double Bond Formation

The Knoevenagel condensation is a cornerstone reaction for functionalizing the C5 position of the TZD ring. proquest.comresearchgate.net This reaction involves the condensation of thiazolidine-2,4-dione with various aldehydes, typically aromatic aldehydes, to form 5-arylidene-thiazolidine-2,4-diones. proquest.comnih.gov The reaction creates a C=C exocyclic double bond at the C5 position. researchgate.net

This condensation is generally catalyzed by a weak base, with piperidine (B6355638) being a commonly used and efficient catalyst, often in a solvent like ethanol (B145695) or toluene. researchgate.netproquest.comijrpb.comnih.gov The reaction conditions are typically mild, and the resulting products often precipitate from the reaction mixture, allowing for easy isolation. frontiersin.orgijrpb.com Studies have shown that the arylidene moiety adds to the ring to produce only the Z-isomer. proquest.com This method is a key step in the synthesis of the "glitazone" family of antidiabetic drugs. proquest.com

Table 2: Examples of Knoevenagel Condensation

| Aldehyde | Catalyst/Solvent | Product |

|---|---|---|

| Benzaldehyde | Piperidine/Toluene | 5-benzylidene-2,4-thiazolidenedione ijrpb.com |

| 4-Nitrobenzaldehyde | Piperidine/Ethanol | 5-(4-nitrobenzylidene)-2,4-thiazolidinedione proquest.com |

| 2-Thiophene carbaldehyde | Piperidine/Toluene | (E)-5-(thiophen-2-ylmethylene)thiazolidine-2,4-dione nih.gov |

Advanced Methods for C5-Alkylation and Di-substitution (with specific relevance to 5,5-Dimethyl derivatives)

Creating 5,5-disubstituted derivatives, such as the target compound 5,5-Dimethyl-1,3-thiazolidine-2,4-dione, requires different strategies than the Knoevenagel condensation. A direct method for synthesizing 5,5-dialkyl-thiazolidin-2,4-diones involves using a dialkyl-substituted bromoacetic acid or its corresponding bromoacetyl chloride as the starting material. researchgate.net This starting material is refluxed with thiourea in ethanol with sodium acetate. researchgate.net This reaction first forms an intermediate which is then hydrolyzed to produce the final 5,5-dialkyl-thiazolidin-2,4-dione. researchgate.net This approach builds the desired substitution pattern into the acyclic precursor before the ring-forming cyclization step.

Multi-component Reactions and Convergent Synthetic Approaches for Complex Thiazolidine-2,4-dione Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex molecules in a single step, avoiding the isolation of intermediates. nih.gov Several MCRs have been developed for the synthesis of complex TZD-containing structures. For instance, a base-catalyzed, one-pot, three-component reaction between a substituted aromatic aldehyde, N-methyl-1-(methylthio)-2-nitroethamine (NMSM), and thiazolidinedione has been reported to produce phenyl-pyrano-thiazol-2-one derivatives in good yields. researchgate.net This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular O-cyclization. researchgate.net

These convergent strategies are highly valued in modern organic synthesis as they simplify procedures and allow for the rapid generation of molecular diversity from simple starting materials. nih.gov

Environmentally Benign (Green Chemistry) Approaches in Thiazolidine-2,4-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of thiazolidine-2,4-dione (TZD) scaffolds has benefited significantly from these advancements. Methodologies such as the use of alternative energy sources like microwave and ultrasound irradiation, employment of environmentally benign solvents and catalysts, and solvent-free reaction conditions have been developed, primarily focusing on the Knoevenagel condensation step for producing 5-arylidene derivatives. While these green approaches are well-documented for the general TZD scaffold, their specific application to the synthesis of C5-dimethylated analogues like this compound is not extensively reported in the literature. The following sections detail the prominent green chemistry strategies employed in the synthesis of the broader TZD class of compounds.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as significantly reduced reaction times, improved product yields, and enhanced reaction selectivity. jocpr.com This technique has been successfully applied to the synthesis of various TZD derivatives. For instance, the Knoevenagel condensation between thiazolidine-2,4-dione and various aromatic aldehydes is frequently expedited under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions. jocpr.com

One notable approach involves the microwave-assisted reaction of thiazolidine-2,4-dione with aldehydes on a solid support like silica (B1680970) gel, often with a few drops of a catalyst such as piperidine and acetic acid. plos.org This method combines the benefits of microwave heating with a solvent-free or minimal-solvent approach, aligning with key green chemistry principles. The significant reduction in reaction time from several hours under conventional heating to mere minutes under microwave irradiation is a consistent finding. jocpr.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 5-Arylidene-Thiazolidine-2,4-diones

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | Conventional (Reflux) | 8-10 hours | ~70% | plos.org |

| 5-(4-Chlorobenzylidene)thiazolidine-2,4-dione | Microwave Irradiation | 2-4 minutes | >85% | plos.org |

| 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | Conventional (Reflux) | ~9 hours | ~75% | jocpr.com |

| 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | Microwave Irradiation | ~12 minutes | ~90% | jocpr.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly pathway for TZD synthesis. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to faster reactions. This method has been effectively used for one-pot syntheses of TZD derivatives, often in aqueous media, which further enhances the green credentials of the process. ijpsjournal.com

For example, the synthesis of 5-arylidene-2,4-thiazolidinediones via Knoevenagel condensation has been performed under ultrasonic irradiation using task-specific ionic liquids as catalysts. This approach not only accelerates the reaction but also allows for the easy recovery and recycling of the catalyst. ijpsjournal.com The use of ultrasound has been shown to improve yields and dramatically shorten reaction times compared to conventional stirring methods at the same temperature.

A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have gained prominence as viable green alternatives. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive.

In the context of TZD synthesis, DESs can act as both the solvent and the catalyst. frontiersin.orgnih.gov A study investigating various choline (B1196258) chloride-based DESs for the Knoevenagel condensation found that a mixture of choline chloride and N-methylurea was highly effective, yielding a range of 5-arylidene-thiazolidine-2,4-diones in good to excellent yields. frontiersin.orgnih.gov This approach circumvents the need for traditional organic solvents and often simplifies the product work-up.

Table 2: Synthesis of 5-Arylidene-Thiazolidine-2,4-diones using Deep Eutectic Solvents (DESs)

| Aldehyde Substituent | DES System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino) | Choline chloride: N-methylurea | 80 | 90.9 | frontiersin.org |

| 2,5-Dimethoxy | Choline chloride: N-methylurea | 80 | 81.3 | frontiersin.org |

| 2-Hydroxy-5-nitro | Choline chloride: N-methylurea | 80 | 62.8 | frontiersin.org |

| Indole-3-carboxy | Choline chloride: N-methylurea | 80 | 89.8 | frontiersin.org |

The ideal green synthesis would proceed without any solvent or catalyst, or with a recyclable, non-toxic catalyst. Solvent-free, or solid-phase, synthesis has been explored for TZD derivatives, particularly in conjunction with microwave irradiation. plos.org These reactions often involve grinding the reactants together, sometimes with a solid support or a catalytic amount of a substance, and then applying energy. nih.gov

Furthermore, catalyst-free methods under green conditions, such as heating in water, have been reported for certain cyclocondensation reactions leading to thiazolidinone scaffolds. While many syntheses still rely on catalysts like piperidine or bases, research is ongoing to develop reactions that can proceed efficiently without them, thereby reducing chemical waste and simplifying purification processes. nih.gov The development of reusable, magnetically separable nano-catalysts also represents a significant step forward in making the synthesis of thiazolidinones more environmentally benign. nih.gov

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethyl 1,3 Thiazolidine 2,4 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through one-dimensional and two-dimensional experiments, it is possible to map the carbon skeleton and the proton environments of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. The two geminal methyl groups at the C5 position are chemically equivalent and therefore produce a single, sharp singlet signal. This peak, integrating to six protons, is typically observed in the upfield region of the spectrum.

The proton attached to the nitrogen atom (N-H) of the thiazolidine (B150603) ring gives rise to a singlet signal that is notably downfield. This significant deshielding is attributed to the inductive effect of the adjacent carbonyl groups and the nature of the amide proton. In various thiazolidine-2,4-dione derivatives, this N-H proton resonance is consistently observed at a chemical shift greater than δ 10 ppm. nih.gov

| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.5 - 2.0 | Singlet | 6H |

| -NH- | > 10.0 | Singlet (broad) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Quaternary Carbon Identification

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, four distinct signals are expected.

The carbons of the two carbonyl groups (C2 and C4) resonate at the lowest field, typically in the range of δ 167–175 ppm, which is characteristic of amide and ketone carbonyls. nih.gov A key feature of the spectrum is the signal for the quaternary carbon at the C5 position. This carbon, bonded to two methyl groups, the C4-carbonyl, and the sulfur atom, is readily identifiable as it would be absent in a DEPT-135 experiment. The two equivalent methyl groups produce a single signal in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ ppm) | Description |

|---|---|---|

| C2, C4 (C=O) | 167 - 175 | Carbonyl Carbons |

| C5 | ~55 - 65 | Quaternary Carbon |

| -C(CH₃)₂ | ~20 - 30 | Methyl Carbons |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivities

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal of the methyl groups to the methyl carbon signal. The N-H proton may or may not show a correlation depending on the experimental parameters, and the quaternary and carbonyl carbons will be absent as they have no attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing long-range (2-3 bond) connectivities between protons and carbons. It is particularly useful for identifying quaternary carbons. In the HMBC spectrum of this compound, a key correlation would be observed from the methyl protons to the quaternary C5 carbon and the C4 carbonyl carbon. This observation would unequivocally confirm the placement of the dimethyl groups at the C5 position adjacent to a carbonyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations.

The presence of two carbonyl groups (one imide at C2, one ketone at C4) leads to strong, distinct stretching bands in the region of 1670–1750 cm⁻¹. nih.govresearchgate.net The N-H group of the amide displays a stretching vibration typically between 3100 and 3500 cm⁻¹. nih.gov Other notable signals include C-H stretching from the methyl groups and a weaker C-S stretching vibration in the fingerprint region.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3500 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=O (imide/ketone) | Stretching | 1670 - 1750 |

| C-N | Stretching | ~1350 |

| C-S | Stretching | 650 - 750 |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula of this compound is C₅H₇NO₂S, corresponding to a molecular weight of 145.18 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 145. The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) or the cleavage of the ring.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 145 | [C₅H₇NO₂S]⁺ | Molecular Ion (M⁺) |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - CO]⁺ | Loss of carbon monoxide |

| 86 | [C₄H₆S]⁺ | Fragment from ring cleavage |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₅H₇NO₂S), the theoretically calculated elemental composition serves as a benchmark for purity. Experimental values that fall within ±0.4% of the calculated values are considered confirmation of the compound's empirical formula.

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 41.36 |

| Hydrogen | H | 4.86 |

| Nitrogen | N | 9.65 |

| Oxygen | O | 22.04 |

| Sulfur | S | 22.09 |

Based on a comprehensive search of available scientific literature and crystallographic databases, a single-crystal X-ray diffraction structure for the specific compound this compound has not been publicly reported.

Therefore, the detailed analysis of its precise solid-state molecular architecture, including crystallographic data tables, bond lengths, bond angles, and intermolecular interactions as determined by X-ray crystallography, cannot be provided at this time. The generation of content for the requested section is contingent upon the availability of experimental crystallographic data, which appears to be absent from the current body of scientific publications.

In-Depth Computational and Theoretical Analysis of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature indicates that while the broader class of thiazolidine-2,4-diones has been the subject of numerous computational and theoretical investigations, specific, in-depth studies focusing solely on the this compound compound are not extensively detailed in current public-domain research. The thiazolidine-2,4-dione core is a significant scaffold in medicinal chemistry, leading to a wealth of research on its various derivatives. nih.govnih.govnih.govnih.gov However, the precise electronic and geometric impacts of the gem-dimethyl substitution at the C5 position, as requested in the detailed outline, have not been the specific subject of published computational models.

General computational studies on the parent thiazolidine-2,4-dione and its 5-substituted derivatives provide a foundational understanding of the molecule's properties. biointerfaceresearch.comresearchgate.net These studies often employ Density Functional Theory (DFT) to explore molecular structure, reactivity, and electronic characteristics. For instance, research on related compounds has successfully utilized DFT to optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and stability. researchgate.netnih.gov Similarly, Molecular Electrostatic Potential (MESP) maps have been generated for the parent scaffold to identify sites susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is another area where the thiazolidine-2,4-dione class has been extensively studied. nih.govekb.egmdpi.com These models correlate the structural or property descriptors of a series of compounds with their biological activities or chemical properties, aiding in the predictive design of new, more potent molecules. nih.govmdpi.com This research provides a framework for how one might approach the predictive design of this compound systems, but specific models developed for this compound are not presently available.

While the foundational principles and methodologies for such an analysis are well-established, the specific data sets, tables, and detailed findings for geometry optimization, vibrational frequencies, HOMO-LUMO gaps, MESP maps, reactivity descriptors, reaction pathways, and QSAR models pertaining exclusively to this compound could not be located in the surveyed literature. Therefore, a detailed article adhering to the specified outline cannot be generated at this time without engaging in speculation or presenting data from related but distinct chemical entities, which would compromise scientific accuracy. The computational and theoretical investigation of this compound represents a specific gap in the literature and an opportunity for future research.

Computational and Theoretical Investigations of 5,5 Dimethyl 1,3 Thiazolidine 2,4 Dione Systems

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

There is no specific information available in the reviewed scientific literature regarding molecular docking simulations performed on 5,5-Dimethyl-1,3-thiazolidine-2,4-dione.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

There is no specific information available in the reviewed scientific literature regarding molecular dynamics simulations conducted on this compound.

Mechanistic Studies of Chemical Transformations Involving the 5,5 Dimethyl 1,3 Thiazolidine 2,4 Dione Moiety

Detailed Reaction Mechanisms of Knoevenagel Condensation on Thiazolidine-2,4-dione

A point of critical distinction for 5,5-Dimethyl-1,3-thiazolidine-2,4-dione is its inability to participate in the Knoevenagel condensation as the active methylene (B1212753) component. This classic carbon-carbon bond-forming reaction requires the presence of an acidic proton at the C5 position, which is absent in the 5,5-disubstituted derivative. The Knoevenagel condensation is, however, a hallmark reaction for the unsubstituted thiazolidine-2,4-dione parent scaffold. researchgate.net

The mechanism for the parent TZD ring is a well-established, base-catalyzed process. nih.govjuniperpublishers.com It consists of a nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product, often a 5-arylidene-2,4-thiazolidinedione. researchgate.netwikipedia.org

The reaction proceeds through the following key steps:

Carbanion Formation : The reaction is initiated by a weak base, such as piperidine (B6355638) or pyrrolidine (B122466), which abstracts an acidic proton from the active methylene group (C5) of the thiazolidine-2,4-dione ring. nih.govresearchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the two adjacent carbonyl groups, resulting in the formation of a resonance-stabilized carbanion or enolate. wikipedia.org

Nucleophilic Attack : The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govjuniperpublishers.com This step leads to the formation of an aldol-type addition intermediate.

Dehydration : The intermediate undergoes elimination of a water molecule (dehydration). juniperpublishers.com This step is typically promoted by the base catalyst and results in the formation of a stable carbon-carbon double bond, yielding the final 5-ylidene-thiazolidine-2,4-dione product. nih.gov

The choice of catalyst can influence reaction rates and yields. Studies have shown that pyrrolidine can be a more efficient catalyst than piperidine for certain aldehydes, achieving higher conversions in shorter times. juniperpublishers.comjuniperpublishers.com

Mechanistic Pathways of Nucleophilic Addition and Subsequent Cyclization Processes

With the C5 position blocked, the reactivity of this compound is centered on the nitrogen atom (N3) and the two carbonyl carbons (C2 and C4). These sites are susceptible to nucleophilic attack and can participate in addition and cyclization reactions.

Nucleophilic Addition at the N3 Position: The nitrogen atom in the thiazolidine (B150603) ring can act as a nucleophile, particularly after deprotonation by a base. This allows for N-alkylation or N-acylation reactions. Furthermore, the resulting anion can participate in aza-Michael additions, a powerful method for forming C-N bonds. researchgate.net In this process, the thiazolidinedione nitrogen anion adds to an electron-deficient alkene (a Michael acceptor), forming a new N-substituted derivative. This pathway is crucial for synthesizing a variety of 3-substituted thiazolidinediones.

Nucleophilic Attack at Carbonyl Groups and Ring-Opening: The electrophilic nature of the carbonyl carbons at C2 and C4 makes them targets for strong nucleophiles. This can lead to a ring-opening mechanism. For instance, hydrolysis under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups. This initial addition leads to a tetrahedral intermediate which can subsequently undergo cleavage of the amide or thioester bond, opening the heterocyclic ring. researchgate.netacs.org

While detailed mechanistic studies specifically for the 5,5-dimethyl derivative are not extensively documented, related transformations in other TZD derivatives provide insight. For example, certain 3-substituted 5-arylidene-TZDs have been shown to undergo cascade transformations when reacting with oxiranes, a process involving nucleophilic attack and subsequent cyclization to form new heterocyclic systems like 1,4-oxathian-2-ones and oxazolidines. researchgate.net Such cascade reactions highlight the potential for the TZD core, following an initial nucleophilic event, to undergo intramolecular cyclization to form more complex structures.

Elucidation of Reaction Mechanisms Through Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of heterocyclic compounds like thiazolidinediones. nih.govfigshare.com These approaches provide detailed insights into molecular geometry, electronic structure, and the energetics of reaction pathways, which are often difficult to determine experimentally. nih.govrsc.org

Mapping Reaction Pathways: DFT calculations are used to map the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energy barriers for each step, the most favorable reaction pathway can be determined. For the parent TZD, computational studies have been applied to the Knoevenagel condensation to analyze the free energy profile and identify the rate-determining step.

Understanding Reactivity: Computational methods are used to analyze the electronic properties of the this compound molecule. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are used to study the interaction of thiazolidinedione derivatives with biological targets, such as the PPAR-γ receptor. rsc.orgijpsnonline.commdpi.com Docking predicts the preferred binding orientation of the molecule within the active site of a protein, while MD simulations provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov These computational studies can rationalize the observed biological activity and guide the design of new, more potent derivatives. nih.gov

Kinetic and Thermodynamic Studies of Thiazolidine-2,4-dione Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and the influence of various parameters such as catalysts, solvents, and substituents.

A kinetic study on the solvolysis of 3-methyl-1,3-thiazolidine-2,4-dione, an N-substituted analog that also cannot react at the C5 position, offers significant insight into the ring's stability and reactivity. The hydrolysis in aqueous buffers and dilute NaOH solutions was found to proceed via two distinct base-catalyzed steps with different rates. researchgate.net In contrast, methanolysis in sodium methoxide (B1231860) solutions occurred as a kinetically one-step reaction, yielding a methyl thioglycolate anion as the final product. researchgate.net The rate-limiting step in this process was identified as the decomposition of an anionic intermediate. researchgate.net

Kinetic data for the Knoevenagel condensation of the parent thiazolidine-2,4-dione has also been reported, highlighting the effect of different catalysts and aldehyde substituents on reaction conversion rates. For example, a comparative study between piperidine and pyrrolidine as catalysts for the reaction of TZD with p-methoxybenzaldehyde and p-nitrobenzaldehyde demonstrated the superior efficiency of pyrrolidine. juniperpublishers.com

| Catalyst | Catalyst Loading (equivalents) | Maximum TZD Conversion (%) | Time to Max Conversion (min) |

|---|---|---|---|

| Piperidine | 0.8 | 91.0 | Not specified |

| Pyrrolidine | 0.5 | 100 | 480 |

| Pyrrolidine | 0.625 | 100 | 480 |

These studies collectively underscore the nuanced reactivity of the thiazolidinedione scaffold. While the 5,5-dimethyl substitution blocks the primary condensation pathway, it opens avenues for transformations at other reactive sites, governed by kinetic and thermodynamic principles that can be explored through detailed experimental and computational analysis.

Structure Relationship Investigations in Thiazolidine 2,4 Dione Scaffolds: Emphasis on C5 Methylation

Influence of C5-Substituents, Particularly Methyl Groups, on Molecular Conformation and Reactivity

The C5 position of the thiazolidine-2,4-dione ring is a critical determinant of the molecule's three-dimensional shape (conformation) and its chemical reactivity. While many derivatives feature an exocyclic double bond at this position (5-ene-TZDs), alkyl substitution, such as in 5,5-Dimethyl-1,3-thiazolidine-2,4-dione, imparts distinct structural properties. pharmacyjournal.infonih.gov

The presence of two methyl groups at the C5 position introduces significant steric hindrance. This "gem-dimethyl effect" restricts the conformational flexibility of the five-membered ring. Unlike an unsubstituted or monosubstituted C5, which allows for a degree of puckering or twisting, the 5,5-dimethyl substitution tends to lock the ring into a more defined conformation. This conformational rigidity can have a profound impact on how the molecule presents its other functional groups—the carbonyls at C2 and C4, and the amine at N3—for intermolecular interactions.

Furthermore, substitution at C5 influences the reactivity of the scaffold. The active methylene (B1212753) group in an unsubstituted TZD is acidic and serves as a nucleophile, readily participating in reactions like Knoevenagel condensation to form 5-benzylidene derivatives. mdpi.comresearchgate.net The introduction of the 5,5-dimethyl groups entirely removes this reactive site, rendering the compound stable against reactions that target the C5 position. This modification is a key strategic choice in drug design to prevent unwanted reactions and increase the metabolic stability of the compound.

| C5-Substitution | Impact on Conformation | Impact on Reactivity |

| -H, -H (Unsubstituted) | Flexible ring, can adopt various puckered conformations. | Possesses an acidic active methylene group, readily undergoes condensation reactions. |

| =CHR (5-ene) | Planarization of the C4-C5 bond, introduces E/Z isomerism. | Acts as a Michael acceptor, susceptible to nucleophilic addition. ump.edu.pl |

| -CH3, -H (Monomethyl) | Creates a chiral center, leading to enantiomers with distinct conformations. | Reactivity of the remaining C5-H is sterically hindered but still possible. |

| -CH3, -CH3 (Dimethyl) | Sterically constrained, reduced ring flexibility, locked conformation. | Eliminates the active methylene group, preventing C5-based condensation reactions and enhancing stability. |

Impact of the Overall Thiazolidine-2,4-dione Scaffold on Intermolecular Chemical Interactions and Binding Modes

The thiazolidine-2,4-dione scaffold is a rich pharmacophore, possessing multiple features that enable a variety of intermolecular interactions crucial for binding to biological targets like proteins and enzymes. nih.gov Its ability to engage in these interactions underpins its broad range of biological activities. researchgate.net

The key interaction points on the TZD core are:

Hydrogen Bond Donors: The nitrogen atom at the N3 position (N-H) acts as a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the two carbonyl groups (C=O) at the C2 and C4 positions are strong hydrogen bond acceptors.

Hydrophobic Regions: The heterocyclic ring itself and any attached nonpolar substituents (like the methyl groups at C5) can participate in hydrophobic or van der Waals interactions.

Molecular docking studies have repeatedly illustrated how these features facilitate binding. For example, in studies with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the TZD moiety can occupy a linker region, forming hydrophobic interactions with residues like Val916, Ala866, and Phe1047. nih.gov In other targets, the carbonyl oxygens are frequently observed forming critical hydrogen bonds with backbone amides or basic amino acid side chains, such as arginine, while the N-H group can interact with acidic residues like aspartate or glutamate. nih.govresearchgate.net The combination of a central hydrogen-bonding core with tunable peripheral substituents allows the TZD scaffold to adapt to a wide array of protein binding pockets. nih.gov

| TZD Structural Feature | Type of Interaction | Example Protein Residue Interaction |

| N3-H Group | Hydrogen Bond Donor | Salt bridge with Lys833 researchgate.net |

| C2=O Group | Hydrogen Bond Acceptor | Interaction with Asp1044 mdpi.comnih.gov |

| C4=O Group | Hydrogen Bond Acceptor | Hydrogen bond with Glu915 mdpi.comnih.gov |

| Thiazolidine (B150603) Ring | Hydrophobic Interaction | Interaction with Val882, Phe1047 nih.govresearchgate.net |

| C5-Substituents | Hydrophobic/Steric Interaction | Occupies hydrophobic pockets |

Rational Design Principles for Thiazolidine-2,4-dione Derivatives Based on Systematic Structural Modifications

The versatility of the TZD scaffold stems from the ability to readily modify it at the N3 and C5 positions, allowing for the systematic optimization of its properties based on rational design principles. nih.gov Structure-activity relationship (SAR) studies guide these modifications to enhance potency, selectivity, and pharmacokinetic profiles. nih.govacs.org

Key design strategies include:

Modification at the C5 Position: This is a primary strategy to modulate bioactivity. Introducing bulky or aromatic groups, often via a 5-benzylidene linkage, is used to target specific hydrophobic pockets within a receptor. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can fine-tune the electronic properties and binding affinity of the entire molecule. pharmacyjournal.infonih.govresearchgate.net As seen with this compound, alkylation at C5 can be used to block reactivity and enforce a specific conformation.

Modification at the N3 Position: Substitutions at the N3 position are commonly used to alter physicochemical properties like solubility and to introduce additional interaction points. For instance, adding a carboxylic acid group can increase water solubility and provide a new hydrogen bonding or ionic interaction site. nih.gov

Molecular Hybridization: This advanced strategy involves using the TZD core as a central linker to connect two or more different pharmacophores. nih.gov This can create novel molecules with dual or synergistic activities by combining the binding features of each component into a single chemical entity. mdpi.com For example, a TZD core might be used to link a fragment that binds to the hinge region of a kinase with another that occupies an allosteric pocket. nih.gov

The overarching principle is to use the TZD as a foundational scaffold, whose inherent binding capabilities can be augmented and directed toward a specific biological target through systematic and well-understood structural modifications. ump.edu.plnih.gov

Positional Isomerism and Stereochemical Effects in Substituted Thiazolidine-2,4-dione Systems

While this compound is an achiral molecule due to the identical substituents at the C5 position, the broader class of substituted TZDs often exhibits complex stereochemistry, which has profound effects on their biological activity.

Chirality at C5: When the C5 carbon is substituted with two different groups, it becomes a stereocenter. This gives rise to a pair of enantiomers (non-superimposable mirror images). Biological systems, particularly protein binding sites, are themselves chiral. Consequently, one enantiomer often exhibits significantly higher activity than the other, as it can achieve a more optimal three-dimensional fit within the binding site.

Geometric Isomerism at C5-ylidene: A very common modification involves the Knoevenagel condensation of TZD with an aldehyde, creating a C5-benzylidene or similar C5-ylidene derivative. nih.gov This introduces an exocyclic double bond (=C-H) at the C5 position. Due to restricted rotation around this double bond, geometric isomers (E and Z isomers) are possible. mdpi.com The spatial arrangement of the substituent relative to the TZD ring is different in the E and Z isomers, leading to distinct molecular shapes. Conformational analysis using techniques like 2D NMR and Density Functional Theory (DFT) calculations has shown that these isomers can have different stabilities and adopt different conformations (e.g., exo vs. endo). mdpi.com This stereochemical difference is often critical for biological activity, with one isomer typically being much more potent.

The careful control and characterization of stereochemistry are therefore essential in the design and synthesis of bioactive TZD derivatives. nih.gov

Advanced Applications and Future Research Directions of 5,5 Dimethyl 1,3 Thiazolidine 2,4 Dione As a Synthetic Building Block

Strategic Integration into Multi-Heterocyclic Systems and Hybrid Architectures

The strategic amalgamation of the 5,5-dimethyl-1,3-thiazolidine-2,4-dione core with other heterocyclic systems has given rise to a new generation of hybrid molecules with enhanced biological profiles. This molecular hybridization approach aims to combine the pharmacophoric features of different scaffolds to create synergistic effects and target multiple biological pathways.

Researchers have successfully synthesized hybrid compounds by coupling the thiazolidine-2,4-dione moiety with various heterocycles, including 2-oxoindoline, 2-oxo-1,2-dihydroquinoline, and acridine. tandfonline.comresearchgate.net These hybrid architectures are designed to interact with specific biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), making them promising candidates for the development of novel anticancer agents. tandfonline.combohrium.com For instance, a series of thiazolidine-2,4-dione-acridine hybrids has been synthesized and evaluated for their antitumor properties. researchgate.net The design strategy often involves positioning the thiazolidine-2,4-dione as a linker or a key interaction moiety within the larger molecular framework to optimize binding to target proteins. nih.gov

Another successful hybridization strategy involves the combination of thiazolidine-2,4-diones with 1,3,4-oxadiazoles. This has led to the development of novel hybrids with potential antidiabetic properties, demonstrating enhanced inhibition of enzymes like α-amylase and α-glucosidase. peeref.com The synthesis of these multi-heterocyclic systems often involves multi-step reaction sequences, showcasing the versatility of the thiazolidine-2,4-dione core as a foundational element in complex molecular construction.

Table 1: Examples of Multi-Heterocyclic Systems Incorporating Thiazolidine-2,4-dione

| Hybrid System | Target/Application | Reference |

|---|---|---|

| Thiazolidine-2,4-dione-2-oxoindoline | VEGFR-2 Inhibition (Anticancer) | tandfonline.combohrium.com |

| Thiazolidine-2,4-dione-2-oxo-1,2-dihydroquinoline | VEGFR-2 Inhibition (Anticancer) | tandfonline.combohrium.com |

| Thiazolidine-2,4-dione-Acridine | Antitumor Agents | researchgate.net |

| Thiazolidine-2,4-dione-1,3,4-oxadiazole | Antidiabetic (α-amylase and α-glucosidase inhibition) | peeref.com |

Utilization in the Synthesis of Complex Organic Molecules and Scaffolds

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of complex organic molecules. The presence of reactive sites at the N-3 position and the C-5 methylene (B1212753) group allows for extensive functionalization and the introduction of various substituents, leading to molecules with tailored biological activities. researchgate.net

A common and effective method for elaborating the thiazolidine-2,4-dione core is the Knoevenagel condensation. nih.gov This reaction, typically carried out with various aromatic aldehydes, introduces a benzylidene substituent at the C-5 position, which can be further modified. This approach has been instrumental in the synthesis of numerous derivatives with applications as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net

The synthesis of complex derivatives often involves a multi-step approach. For example, N-alkylation at the thiazolidine-2,4-dione nitrogen followed by Knoevenagel condensation at the C-5 position allows for the creation of disubstituted derivatives with enhanced potency and specificity for various biological targets. nih.gov The resulting complex molecules have been investigated for their potential in treating a range of diseases, including diabetes, cancer, and microbial infections. researchgate.netchempap.org

Table 2: Key Reactions for the Synthesis of Complex Molecules from Thiazolidine-2,4-dione

| Reaction Type | Position of Modification | Purpose | Key Reagents/Conditions |

|---|---|---|---|

| Knoevenagel Condensation | C-5 | Introduction of arylidene groups for further functionalization and biological activity. | Aromatic aldehydes, piperidine (B6355638)/acetic acid or other bases. nih.gov |

| N-Alkylation | N-3 | Introduction of various substituents to modulate solubility, and biological targeting. | Alkyl halides, base (e.g., K2CO3). nih.gov |

| Michael Addition | C-5 (on 5-ylidene derivatives) | Creation of more complex side chains. | Nucleophiles. |

| Click Chemistry | N-3 or C-5 side chains | Efficient ligation with other molecular fragments. | Azides, alkynes, copper catalyst. |

Role as a Precursor for Diverse Chemical Libraries and Combinatorial Synthesis

The adaptability of the this compound scaffold makes it an ideal precursor for the generation of diverse chemical libraries for high-throughput screening. Combinatorial synthesis strategies, often aided by modern techniques such as microwave-assisted organic synthesis, have enabled the rapid production of large numbers of thiazolidine-2,4-dione derivatives. semanticscholar.org

The synthesis of these libraries typically involves a modular approach, where different building blocks are systematically combined. For instance, a library of 5-benzylidene-thiazolidine-2,4-diones can be generated by reacting a set of diverse aromatic aldehydes with the thiazolidine-2,4-dione core. Further diversity can be introduced by varying the substituent at the N-3 position.

These compound libraries have proven to be a valuable resource in drug discovery, leading to the identification of hit compounds with a range of biological activities. For example, screening of thiazolidinedione libraries has yielded compounds with potential as anticancer, antidiabetic, and antimicrobial agents. nih.govbohrium.com The efficiency of library synthesis, coupled with the proven biological relevance of the thiazolidine-2,4-dione scaffold, ensures its continued importance in the quest for new therapeutic agents. bohrium.comnih.govpeeref.comnih.govproquest.com

Emerging Applications in Catalysis and Materials Science

Beyond its well-established role in medicinal chemistry, the this compound scaffold and its derivatives are finding new applications in the fields of catalysis and materials science.

Catalysis: Thiazolidine (B150603) derivatives have been shown to act as ligands for transition metals, such as palladium, in catalytic applications. These complexes have been utilized in important carbon-carbon bond-forming reactions like the Heck and Suzuki-Miyaura reactions. e3s-conferences.org Furthermore, deep eutectic solvents (DESs) incorporating thiazolidinedione derivatives have been developed. These DESs can function as both the solvent and the catalyst in chemical reactions, offering a greener and more sustainable approach to synthesis. tandfonline.comnih.gov

Materials Science: A significant emerging application of thiazolidine-2,4-dione derivatives is in the field of corrosion inhibition. Several studies have demonstrated that these compounds can effectively protect carbon steel from corrosion in acidic environments. tandfonline.compeeref.combohrium.comproquest.com They function by adsorbing onto the metal surface and forming a protective layer that inhibits both anodic and cathodic reactions. The efficiency of inhibition is dependent on the concentration of the inhibitor and the specific substituents on the thiazolidine-2,4-dione ring. tandfonline.compeeref.comproquest.com

In the realm of polymer chemistry, thiazolidine chemistry has been employed in the synthesis of multifunctional homopolymers. These polymers contain reactive functional groups that can be modified post-polymerization to create complex macromolecular structures with tailored properties. While direct applications of polymers containing the this compound moiety are still being explored, the versatility of the thiazolidine core suggests potential for the development of novel functional materials.

Table 3: Emerging Applications of Thiazolidine-2,4-dione Derivatives

| Application Area | Specific Use | Mechanism/Function |

|---|---|---|

| Catalysis | Ligand for Palladium | Facilitates Heck and Suzuki-Miyaura cross-coupling reactions. e3s-conferences.org |

| Catalysis | Component of Deep Eutectic Solvents | Acts as both a solvent and a catalyst in chemical synthesis. tandfonline.comnih.gov |

| Materials Science | Corrosion Inhibitor for Steel | Adsorbs on the metal surface to form a protective film. tandfonline.compeeref.combohrium.comproquest.com |

| Materials Science | Polymer Synthesis | Used in the creation of multifunctional homopolymers for post-polymerization modification. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。